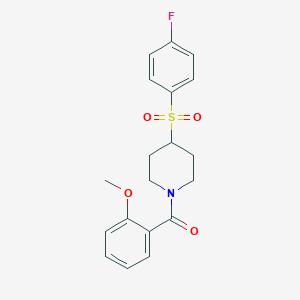

(4-((4-Fluorophenyl)sulfonyl)piperidin-1-yl)(2-methoxyphenyl)methanone

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of sulfonyl piperidine derivatives typically involves the treatment of secondary amines with sulfonyl chlorides to obtain various sulfonyl amines. These are then reacted with activated methanone derivatives to form the target compounds. For example, in one study, 2-furyl(1-piperazinyl)methanone was activated and treated with equimolar amounts of sulfonyl amines to yield a series of 2-furyl(4-{4-[(substituted)sulfonyl]benzyl}-1-piperazinyl)methanone derivatives . This method demonstrates the versatility of the synthetic approach for generating a range of compounds with potential biological activity.

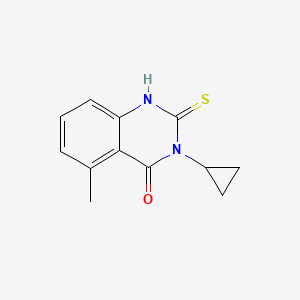

Molecular Structure Analysis

X-ray crystallography has been employed to determine the crystal structures of several sulfonyl piperidine derivatives. These studies reveal that the piperidine ring typically adopts a chair conformation, which is a stable configuration for six-membered rings. The geometry around the sulfur atom is often distorted tetrahedral, deviating from the regular tetrahedral shape due to the presence of different substituents . These structural insights are crucial for understanding the molecular interactions and properties of these compounds.

Chemical Reactions Analysis

The chemical reactivity of sulfonyl piperidine derivatives can be influenced by the substituents on the aromatic rings and the piperidine nitrogen. The presence of electron-withdrawing or electron-donating groups can affect the electron density of the molecule, thereby influencing its reactivity towards nucleophiles and electrophiles. The studies provided do not detail specific chemical reactions beyond the synthesis of the compounds, but the enzyme inhibitory activity suggests that these molecules can interact with biological macromolecules in a specific manner .

Physical and Chemical Properties Analysis

The physical and chemical properties of sulfonyl piperidine derivatives are characterized by spectroscopic techniques such as EI-MS, IR, and 1H-NMR, which confirm the structure of the synthesized compounds . Crystallographic data provide information on the solid-state properties, including cell parameters and hydrogen bonding patterns . Thermal properties are also investigated using thermogravimetric analysis, indicating the stability of the compounds over a range of temperatures . The electronic properties, such as the HOMO-LUMO energy gap, are evaluated through density functional theory calculations, which are important for predicting the reactivity and stability of the molecules .

Scientific Research Applications

Proton Exchange Membranes for Fuel Cells

A study by Kim, Robertson, and Guiver (2008) developed comb-shaped sulfonated poly(arylene ether sulfone) copolymers for use as proton exchange membranes (PEMs) in fuel cells. These copolymers, incorporating sulfonated side chains derived from sulfonated 4-fluorobenzophenone, exhibit high proton conductivity, suggesting their potential in enhancing fuel cell performance (D. Kim, G. Robertson, & M. Guiver, 2008).

Antimicrobial Activity

Mallesha and Mohana (2014) synthesized 2,4-difluorophenyl(piperidin-4-yl)methanone oxime derivatives, evaluating their in vitro antibacterial and antifungal activities. Certain derivatives showed notable antimicrobial activity, highlighting the potential of these compounds in developing new antimicrobial agents (L. Mallesha & K. Mohana, 2014).

Glycosylation in Carbohydrate Chemistry

Spjut, Qian, and Elofsson (2010) introduced a 2-[(4-fluorophenyl)sulfonyl]ethoxy carbonyl (Fsec) protected glycosyl donor for use in carbohydrate chemistry. This novel protecting group facilitates the glycosylation process, offering a valuable tool for synthesizing complex carbohydrates (S. Spjut, W. Qian, & M. Elofsson, 2010).

Fluorescent Compounds Synthesis

Woydziak, Fu, and Peterson (2012) developed a method for synthesizing fluorinated fluorophores through iterative nucleophilic aromatic substitution, using compounds that include fluorophenyl moieties. This approach provides access to fluorinated analogs of well-known fluorescent compounds, potentially useful for spectroscopic and imaging applications (Zachary R. Woydziak, Liqiang Fu, & B. Peterson, 2012).

Synthesis of Heterocycles with Antiproliferative Activity

Prasad et al. (2018) synthesized a novel bioactive heterocycle, (4-(6-Fluorobenzo[d]isoxazol-3-yl) piperidin-1-yl)(morpholino)methanone, and evaluated its antiproliferative activity. The compound's structure, characterized by various spectroscopic techniques, offers insights into the development of new anticancer agents (S. Benaka Prasad et al., 2018).

properties

IUPAC Name |

[4-(4-fluorophenyl)sulfonylpiperidin-1-yl]-(2-methoxyphenyl)methanone |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20FNO4S/c1-25-18-5-3-2-4-17(18)19(22)21-12-10-16(11-13-21)26(23,24)15-8-6-14(20)7-9-15/h2-9,16H,10-13H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UXXAJMDQTCKHEG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1C(=O)N2CCC(CC2)S(=O)(=O)C3=CC=C(C=C3)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H20FNO4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

377.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(4-((4-Fluorophenyl)sulfonyl)piperidin-1-yl)(2-methoxyphenyl)methanone | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-[2-(3,4-dihydro-2H-quinolin-1-yl)-2-oxoethyl]sulfanyl-1,3-dimethyl-7-thiophen-2-ylpyrimido[4,5-d]pyrimidine-2,4-dione](/img/structure/B2528333.png)

![3-(3-hydroxypropyl)-1,6,7-trimethyl-8-(p-tolyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2528336.png)

![N-[[1-(2,2,2-Trifluoroethyl)piperidin-4-yl]methyl]-2,3-dihydro-1-benzofuran-5-sulfonamide](/img/structure/B2528338.png)

![4-(3-bromobenzyl)-2-(o-tolyl)-2H-benzo[e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide](/img/structure/B2528339.png)

![(Z)-N-(3-allyl-6-fluorobenzo[d]thiazol-2(3H)-ylidene)-5-nitrofuran-2-carboxamide](/img/structure/B2528342.png)

![2-Methyl-5-[(2-methylpiperidin-1-yl)sulfonyl]benzoic acid](/img/structure/B2528343.png)

![[2-Chloro-5-[(1-cyclobutylaziridin-2-yl)methoxy]phenyl]methanol](/img/structure/B2528348.png)

![3-[(1E)-(dimethylamino)methylidene]-1-(5-iodopyridin-2-yl)thiourea](/img/structure/B2528349.png)

![4-bromo-N-(6-bromobenzo[d]thiazol-2-yl)-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B2528350.png)

![N-(1-cyanocyclohexyl)-N-methyl-2-[[5-(2-methylpropylsulfanyl)-1,3,4-thiadiazol-2-yl]sulfanyl]acetamide](/img/structure/B2528352.png)